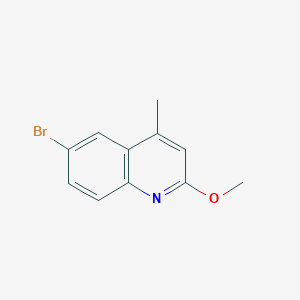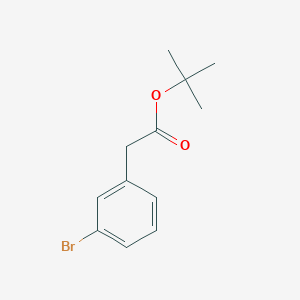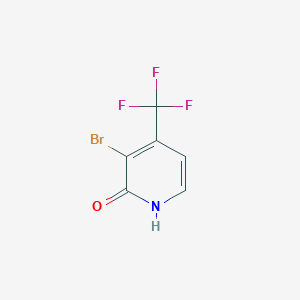
6-Bromo-2-metoxi-4-metilquinolina
Descripción general
Descripción
6-Bromo-2-methoxy-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀BrNO. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
6-Bromo-2-methoxy-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 6-Bromo-2-methoxy-4-methylquinoline can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues.
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-methoxy-4-methylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, 6-Bromo-2-methoxy-4-methylquinoline can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of 6-Bromo-2-methoxy-4-methylquinoline on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . This compound can also alter the expression of genes related to apoptosis, leading to either the promotion or inhibition of cell death. Furthermore, 6-Bromo-2-methoxy-4-methylquinoline impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-Bromo-2-methoxy-4-methylquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a role in signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-methoxy-4-methylquinoline can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 6-Bromo-2-methoxy-4-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methoxy-4-methylquinoline vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as the modulation of metabolic pathways or the inhibition of tumor growth . At high doses, it can exhibit toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
6-Bromo-2-methoxy-4-methylquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites. For example, it has been shown to increase the levels of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage .
Transport and Distribution
The transport and distribution of 6-Bromo-2-methoxy-4-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
6-Bromo-2-methoxy-4-methylquinoline exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The activity and function of this compound can be influenced by its localization. For instance, its presence in the nucleus may affect gene expression, while its accumulation in mitochondria can impact cellular respiration and energy production . Targeting signals and post-translational modifications may play a role in directing 6-Bromo-2-methoxy-4-methylquinoline to specific subcellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-4-methylquinoline typically involves the bromination of 2-methoxy-4-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-2-methoxy-4-methylquinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-methoxy-4-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl quinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-methoxy-2-methylquinoline
- 4-Bromo-7-methoxy-2-methylquinoline
- 6-Bromo-2-methylquinoline
Uniqueness
6-Bromo-2-methoxy-4-methylquinoline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups in specific positions on the quinoline ring can enhance its pharmacological properties compared to other similar compounds .
Propiedades
IUPAC Name |
6-bromo-2-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIMTGNHIFFBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674993 | |
| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-12-4 | |
| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)



![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)



